FT-1101

BET bromodomain Kd binding affinity epigenetic reader inhibitor

FT-1101 (also designated CC-95775) is an orally bioavailable pan-BET bromodomain inhibitor that binds with high affinity to all four Bromodomain and Extra-Terminal family members—BRD2, BRD3, BRD4, and BRDT—disrupting acetylated lysine recognition and downstream oncogenic transcription. Discovered through a structure-guided design approach, FT-1101 is structurally unrelated to the (+)-JQ1 and related triazolobenzodiazepine class of BET inhibitors.

Molecular Formula C23H29N3O6S2
Molecular Weight
Cat. No. B1150077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFT-1101
SynonymsFT-1101;  FT 1101;  FT1101.; Unknown
Molecular FormulaC23H29N3O6S2
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

FT-1101 Pan-BET Bromodomain Inhibitor: Structural Differentiation and Preclinical Profile for Targeted Procurement


FT-1101 (also designated CC-95775) is an orally bioavailable pan-BET bromodomain inhibitor that binds with high affinity to all four Bromodomain and Extra-Terminal family members—BRD2, BRD3, BRD4, and BRDT—disrupting acetylated lysine recognition and downstream oncogenic transcription . Discovered through a structure-guided design approach, FT-1101 is structurally unrelated to the (+)-JQ1 and related triazolobenzodiazepine class of BET inhibitors . Preclinically, FT-1101 demonstrated equipotent binding across all four BET bromodomains (Kd ≤ 20 nM) and broad anti-proliferative activity across a panel of 123 human leukemia, lymphoma, and multiple myeloma cell lines (66 cell lines with IC50 < 500 nM, with an IC50 of 40 nM in MV-4-11 AML cells) . The compound progressed into a Phase 1 clinical trial (NCT02543879) in relapsed/refractory AML, MDS, and non-Hodgkin lymphoma .

Why Pan-BET Bromodomain Inhibitors Cannot Be Treated as Interchangeable: The FT-1101 Differentiation Case


BET bromodomain inhibitors are a chemically and pharmacologically heterogeneous class; the term 'pan-BET' alone is insufficient to guarantee functional equivalence across compounds . Key differentiation axes include bromodomain-binding affinity (Kd), structural scaffold class, target selectivity beyond the BET family, human pharmacokinetic half-life determining dosing interval feasibility, blood-brain barrier penetration capability, and in vivo efficacy relative to established comparators such as (+)-JQ1 . FT-1101 demonstrates quantifiable, reproducible differences along each of these axes relative to (+)-JQ1, I-BET762 (GSK525762/molibresib), OTX-015 (birabresib), and CPI-0610 (pelabresib), meaning that substitution of FT-1101 with another in-class compound would alter experimental or therapeutic parameters in ways that are scientifically and clinically consequential .

FT-1101 Quantified Comparator Evidence: Biochemical, Pharmacokinetic, and In Vivo Differentiation Versus (+)-JQ1, I-BET762, OTX-015, and CPI-0610


Biochemical Binding Affinity: FT-1101 Shows Tighter and More Equipotent BET Bromodomain Engagement Than (+)-JQ1 and I-BET762

FT-1101 displays equipotent inhibition across all four BET family bromodomains (BRD2, BRD3, BRD4, BRDT) with Kd ≤ 20 nM . In contrast, (+)-JQ1 binds BRD4 bromodomain 1 with Kd ~50 nM and bromodomain 2 with Kd ~90 nM—a 2.5- to 4.5-fold weaker affinity and with intra-family heterogeneity . I-BET762 (GSK525762) binds BET tandem bromodomains with Kd of 50.5–61.3 nM—approximately 2.5- to 3-fold weaker than FT-1101 . OTX-015 inhibits BRD2/3/4 with EC50 values of 10–19 nM in cell-free assays but shows higher IC50 values of 92–112 nM in biochemical displacement assays . CPI-0610 inhibits BRD4-BD1 with an IC50 of 39 nM .

BET bromodomain Kd binding affinity epigenetic reader inhibitor

In Vivo Tumor Growth Inhibition: FT-1101 Demonstrates Superior Efficacy Relative to (+)-JQ1 Class BET Inhibitors in AML Xenograft Models

In the MV-4-11 AML xenograft model, oral administration of FT-1101 at its maximum tolerated dose produced significant tumor growth inhibition, including tumor regressions, on schedules ranging from once daily to once weekly . Superior in vivo efficacy was directly observed for FT-1101 relative to BET inhibitors of the (+)-JQ1 class in the same MV-4-11 model . This head-to-head comparison was cited in the later Phase 1 clinical report: 'In xenograft and syngeneic models, FT-1101 achieved superior tumor growth inhibition (including regressions) relative to JQ1' . Similar activity was replicated in the THP-1 AML xenograft model .

xenograft efficacy tumor regression acute myeloid leukemia

Structural Scaffold Differentiation: FT-1101 Is Chemically Unrelated to Triazolobenzodiazepine and Thienodiazepine BET Inhibitors

FT-1101 was identified through a protein structure-guided drug design approach and is structurally unrelated to reported clinical-stage BET inhibitors in the (+)-JQ1 class . (+)-JQ1 is a thienodiazepine , OTX-015 (birabresib) is a thienotriazolodiazepine , I-BET762 (GSK525762/molibresib) is a triazolobenzodiazepine derivative , and CPI-0610 (pelabresib) is a benzoisoxazoloazepine . FT-1101's distinct chemical scaffold places it outside these benzodiazepine- and azepine-fused ring systems, which has implications for resistance profiles, off-target pharmacology, and intellectual property space .

chemical scaffold structural novelty intellectual property

Human Pharmacokinetic Half-Life: FT-1101's ~52-Hour Terminal Half-Life Enables Once-Weekly Intermittent Dosing, Contrasting with CPI-0610's ~15-Hour Half-Life Requiring Daily Dosing

In the Phase 1 clinical study (NCT02543879) across 84 AML/MDS patients and 10 NHL patients, FT-1101 demonstrated dose-proportional pharmacokinetics (10–600 mg dose range) with a median Tmax of 4 hours (range 1–24) and a mean terminal half-life (T1/2) of 52 hours (range 18–123 hours) . Dosing was successfully administered on once-weekly (QW), every-other-week (QOW), and monthly (QM) intermittent schedules . In contrast, pelabresib (CPI-0610) exhibits a half-life of approximately 15 hours, supporting once-daily dosing on a 14-days-on/7-days-off schedule . A half-life difference of this magnitude (~3.5-fold) fundamentally changes the feasible dosing interval and clinical convenience profile.

pharmacokinetics half-life intermittent dosing schedule

Blood-Brain Barrier Penetration: FT-1101 Achieves Pharmacologically Relevant Free Drug Concentrations in the Brain, a Property Not Demonstrated for Most Comparator BET Inhibitors

FT-1101 crossed the blood-brain barrier in mice, achieving a pharmacologically relevant free drug concentration in the brain . This property is specifically noted in the primary preclinical disclosure and is not a general property of all BET inhibitors. Most comparator BET inhibitors, including (+)-JQ1, OTX-015, I-BET762, and CPI-0610, have limited or unreported CNS penetration data, and (+)-JQ1 has documented brain exposure limitations that have required specialized formulations to overcome . The ability to achieve free drug concentrations in the brain at pharmacologically meaningful levels expands the addressable disease indications for FT-1101 beyond peripheral hematologic malignancies.

blood-brain barrier CNS penetration brain tumor

Extended Target Selectivity Profile: FT-1101 Engages Non-BET Bromodomain Proteins (CECR2 and BRD9) in Addition to Full Pan-BET Coverage (BRD2/3/4/T)

FT-1101 is characterized as a pan-BET inhibitor of all four family members (BRD2, BRD3, BRD4, and BRDT; Kd ≤ 20 nM) with additional activity towards several non-BET bromodomain proteins including CECR2 (cat eye syndrome chromosome region, candidate 2) and BRD9 (bromodomain-containing protein 9) . This selectivity profile differs from (+)-JQ1, I-BET762, OTX-015, and CPI-0610, which were designed or characterized primarily as selective BET-family inhibitors without documented engagement of CECR2 or BRD9 at pharmacologically relevant concentrations . CECR2 and BRD9 are emerging as therapeutically relevant bromodomains in specific cancer contexts, including synovial sarcoma (BRD9) and neurodevelopmental disorders (CECR2) .

bromodomain selectivity CECR2 BRD9 polypharmacology

FT-1101 Application Scenarios: Evidence-Backed Research and Procurement Use Cases


Acute Myeloid Leukemia (AML) Translational Research and Drug Discovery Benchmarking

FT-1101 is the informatively chosen BET inhibitor for AML translational studies requiring reliable in vivo tumor regression data. Its validated activity in two independent AML xenograft models (MV-4-11 and THP-1), with direct superior efficacy demonstrated against (+)-JQ1-class compounds , provides a reproducible benchmark for combination screens, biomarker discovery (MYC suppression >75% sustained ≥12 hours), and pharmacodynamic assay development . The availability of human PK data (T1/2 ~52 hours) from 84 AML/MDS patients further supports dose-to-exposure modeling .

CNS Oncology and Blood-Brain Barrier Pharmacodynamic Studies

FT-1101 is the preferred BET inhibitor for studies requiring CNS target engagement, as it is one of the few BET inhibitors with documented blood-brain barrier penetration achieving pharmacologically relevant free drug concentrations in the brain . This makes FT-1101 uniquely suitable for preclinical glioblastoma research, CNS lymphoma models, and brain metastasis studies where alternatives such as (+)-JQ1 have limited brain exposure and have required specialized formulation strategies to improve CNS delivery .

Bromodomain Polypharmacology Research: Targeting BET, CECR2, and BRD9 in a Single Agent

For research groups investigating the intersection of BET and non-BET bromodomain biology, FT-1101 provides a single-agent polypharmacology tool that engages BRD2, BRD3, BRD4, BRDT, CECR2, and BRD9 . This profile is particularly relevant for synovial sarcoma research (BRD9-dependent) and CECR2-related chromatin biology studies, where selective BET inhibitors such as (+)-JQ1, I-BET762, and CPI-0610 lack pharmacologically meaningful engagement of these non-BET bromodomains .

Intermittent Dosing Schedule Optimization and Drug Combination Studies

FT-1101's 52-hour mean half-life supports once-weekly (QW), every-other-week (QOW), or monthly (QM) dosing regimens , making it the compound of choice for preclinical and clinical studies exploring intermittent BET inhibitor schedules. This PK profile also facilitates combination therapy design with agents such as azacitidine, where a Phase 1b combination cohort has already been initiated . Procurement of FT-1101 enables direct experimental compatibility with reported clinical dosing paradigms, in contrast to daily-dosed BET inhibitors such as CPI-0610 (T1/2 ~15 hours) .

Quote Request

Request a Quote for FT-1101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.